ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride
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Overview
Description
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride is a chemical compound with the molecular formula C15H19ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring, a piperazine moiety, and an ethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzofuran intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The piperazine moiety can undergo substitution reactions with various reagents, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The benzofuran ring may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride can be compared with other similar compounds, such as:
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (dihydrochloride): This compound has a similar structure but includes an indole moiety, which may impart different biological activities.
1-(2-Ethoxycarbonylbenzofuran-5-yl)piperazine: This compound shares the benzofuran and piperazine components but differs in the ester group, leading to variations in its chemical and biological properties.
Properties
CAS No. |
1469427-44-8 |
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Molecular Formula |
C15H20Cl2N2O3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H18N2O3.2ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;;/h3-4,9-10,16H,2,5-8H2,1H3;2*1H |
InChI Key |
VIFWSXITGUGJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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